1-(4-methoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone
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Overview
Description
1-(4-METHOXYPHENYL)-2-({7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL}SULFANYL)ETHAN-1-ONE is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, an imidazo[2,1-c][1,2,4]triazole ring, and a sulfanyl ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-METHOXYPHENYL)-2-({7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL}SULFANYL)ETHAN-1-ONE typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazo[2,1-c][1,2,4]triazole Ring:
Attachment of the Methoxyphenyl Group:
Formation of the Sulfanyl Ethanone Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-METHOXYPHENYL)-2-({7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL}SULFANYL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ethanone moiety can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
1-(4-METHOXYPHENYL)-2-({7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL}SULFANYL)ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Mechanism of Action
The mechanism of action of 1-(4-METHOXYPHENYL)-2-({7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL}SULFANYL)ETHAN-1-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazo[2,1-c][1,2,4]triazole ring and sulfanyl group may play crucial roles in binding to these targets and exerting biological effects.
Comparison with Similar Compounds
1-(4-METHOXYPHENYL)-2-(MERCAPTO)ETHAN-1-ONE: Similar structure but lacks the imidazo[2,1-c][1,2,4]triazole ring.
1-(4-METHOXYPHENYL)-2-(PHENYLTHIO)ETHAN-1-ONE: Similar structure but lacks the imidazo[2,1-c][1,2,4]triazole ring.
Uniqueness: 1-(4-METHOXYPHENYL)-2-({7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL}SULFANYL)ETHAN-1-ONE is unique due to the presence of the imidazo[2,1-c][1,2,4]triazole ring, which imparts distinct chemical and biological properties. This ring system can enhance binding affinity to biological targets and provide additional sites for chemical modification.
Properties
Molecular Formula |
C19H18N4O2S |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C19H18N4O2S/c1-25-16-9-7-14(8-10-16)17(24)13-26-19-21-20-18-22(11-12-23(18)19)15-5-3-2-4-6-15/h2-10H,11-13H2,1H3 |
InChI Key |
ZAFRPOIPBFPQLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C3N2CCN3C4=CC=CC=C4 |
Origin of Product |
United States |
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